molecular formula C14H22N2O4S B5907062 N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

カタログ番号 B5907062
分子量: 314.40 g/mol
InChIキー: FERAQBIJPJUNKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.

作用機序

N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the expression of genes involved in angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as inflammatory bowel disease.

実験室実験の利点と制限

One advantage of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its specificity for HDACs, which reduces the risk of off-target effects. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have low toxicity in preclinical studies. However, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown variable efficacy in clinical trials, suggesting that it may not be effective for all types of cancer.

将来の方向性

There are several future directions for research on N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the investigation of combination therapies that include N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, such as in combination with chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the efficacy of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in different types of cancer and other diseases.

合成法

The synthesis of N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-furanecarboxylic acid with 3-bromopropene, followed by the reduction of the resulting ester with sodium borohydride. The resulting alcohol is then reacted with piperidine-4-carboxylic acid to form the amide. Finally, the amide is reacted with methylsulfonyl chloride to produce N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide.

科学的研究の応用

N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been investigated for its potential to treat other diseases such as Alzheimer's disease, inflammatory bowel disease, and sickle cell disease.

特性

IUPAC Name

N-[3-(furan-2-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-6-12(7-10-16)14(17)15-8-2-4-13-5-3-11-20-13/h3,5,11-12H,2,4,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERAQBIJPJUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。